Selective ChAT Inhibition by Bromoacetylcholine: Functional Implication for the Brominated Choline Backbone
The compound's bromoacetylcholine core (a close structural relative) acts as a specific inhibitor of ChAT, a critical enzyme in acetylcholine synthesis. This inhibition is quantifiable and distinct from carnitine acetyltransferase (CarAT) [1]. While the specific 2-Carboxyethyl derivative data are limited, this class-level inference demonstrates the functional relevance of the brominated choline structure for targeted enzyme studies [1].
| Evidence Dimension | ChAT inhibition potency (I50) for bromoacetylcholine |
|---|---|
| Target Compound Data | I50 = 2.2 μM (for bromoacetylcholine, the core inhibitory motif) [2] |
| Comparator Or Baseline | Bromoacetylcarnitine (CarAT inhibitor) I50 = not directly comparable |
| Quantified Difference | Bromoacetylcholine selectively inhibits ChAT, whereas bromoacetylcarnitine inhibits CarAT, enabling specific pathway dissection [1]. |
| Conditions | In vitro enzyme assay using purified rat retinal acetyltransferases [2] |
Why This Matters
This selective inhibition allows researchers to distinguish between ChAT-mediated and CarAT-mediated acetylcholine synthesis in complex tissue homogenates, a capability not provided by non-halogenated choline analogs [1].
- [1] Tuček, S. (1982). The synthesis of acetylcholine in skeletal muscles of the rat. The Journal of Physiology, 322, 53-69. View Source
- [2] Retinal Cholinergic System: Characterization of Rat Retinal Acetyltransferases Using Specific Inhibitors of Choline- and Carnitine-Acetyltransferases. (2009). Journal of Neurochemistry, 30(1), 101-108. View Source
